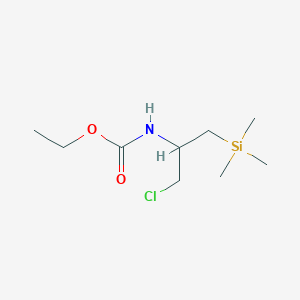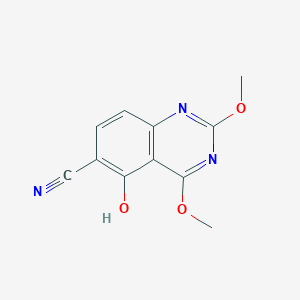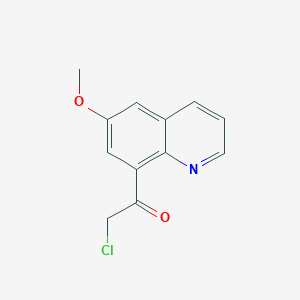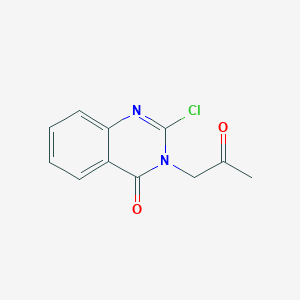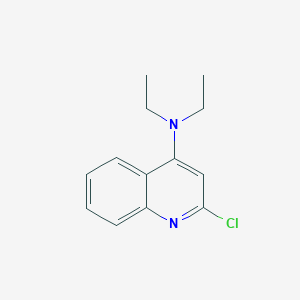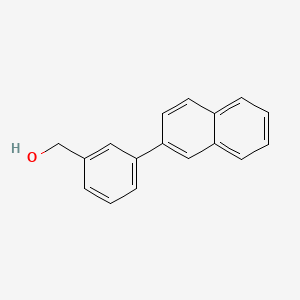![molecular formula C16H14N2 B11875073 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole CAS No. 4106-24-5](/img/structure/B11875073.png)
1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of o-fluorobenzaldehydes with hydrazine can lead to the formation of indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed synthesis due to its efficiency and high yield. The use of catalysts like copper or silver in the presence of suitable reagents and solvents ensures minimal byproduct formation and optimal reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1H-Indazole: Known for its anti-inflammatory and anticancer properties.
2H-Indazole: Exhibits antimicrobial and antihypertensive activities.
Uniqueness: 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole stands out due to its unique structure, which imparts distinct chemical and biological properties. Its tetrahydro-benzo[CD]indazole core differentiates it from other indazole derivatives, making it a valuable compound for various research applications .
Propiedades
Número CAS |
4106-24-5 |
|---|---|
Fórmula molecular |
C16H14N2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
3-phenyl-2,3-diazatricyclo[6.3.1.04,12]dodeca-1,4,6,8(12)-tetraene |
InChI |
InChI=1S/C16H14N2/c1-2-8-13(9-3-1)18-15-11-5-7-12-6-4-10-14(17-18)16(12)15/h1-3,5,7-9,11H,4,6,10H2 |
Clave InChI |
ZITHUEJBBDZLSS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C(=NN(C3=CC=C2)C4=CC=CC=C4)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11874993.png)

